3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile
Description
3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile is a bicyclic heterocyclic compound featuring a partially hydrogenated cinnoline core with a hydroxyl (-OH) substituent at position 3 and a nitrile (-CN) group at position 2. Its molecular formula is C₉H₇N₃O, with a molecular weight of 173.18 g/mol. This compound is of interest in medicinal chemistry for its structural similarity to bioactive quinoline and isoquinoline derivatives, though specific pharmacological data remain underexplored in the provided literature.
Properties
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-7-6-3-1-2-4-8(6)11-12-9(7)13/h1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLPLBCAXNPUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(=O)C(=C2C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile involves a microwave-assisted one-pot reaction. This method utilizes ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and 1-nitro-2-phenylethylene in the presence of piperidine as a base. The reaction is carried out at 100°C for 20 minutes, resulting in the formation of the desired cinnoline derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the microwave-assisted synthesis provides a scalable and efficient approach that could be adapted for larger-scale production. The use of microwave reactors can enhance reaction rates and yields, making it a viable option for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cinnoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits promising antibacterial activity against pathogens such as Pseudomonas aeruginosa and Bacillus cereus.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound’s unique structure and reactivity make it suitable for use in material science and pharmaceutical research.
Mechanism of Action
The exact mechanism of action of 3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile is not fully elucidated. its biological activity is believed to involve interactions with cellular targets such as enzymes and receptors. The hydroxyl and carbonitrile groups play crucial roles in these interactions, potentially leading to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares 3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile with related compounds in terms of structure, synthetic pathways, and physicochemical properties.
3-Chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile
- Structural Differences : The hydroxyl group (-OH) at position 3 is replaced by chlorine (-Cl) .
- Molecular Formula : C₉H₈ClN₃ (vs. C₉H₇N₃O for the target compound).
- Synthesis : Chlorination at position 3 likely involves electrophilic substitution or halogenation of a precursor, contrasting with hydroxylation pathways for the target compound.
- Reactivity : The -Cl group may reduce hydrogen-bonding capacity but increase electrophilicity at the nitrile site.
3-Hydroxy-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Core Heterocycle: Isoquinoline (benzopyridine) vs. cinnoline (benzodiazine) .
- Synthesis: Involves cyclohexanone intermediates and alkylation steps (e.g., Scheme 3 in ), differing from the cinnoline-based routes.
4-Aryl-1,2,5,6,7,8-hexahydro-2-oxoquinoline-3-carbonitriles
- Structural Features: A fully saturated quinoline ring with a ketone at position 2 and nitrile at position 3 (e.g., compound 1a: 4-(4-dimethylaminophenyl)-substituted) .
- Functional Groups: The ketone enables keto-enol tautomerism, absent in the target compound.
Tetrahydroisoquinoline Derivatives with Aromatic Substituents
- Examples: 3-(Benzylamino)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile () 3-Chloro-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile ()
- Key Differences : Aromatic substituents (e.g., phenyl, trifluoromethyl) enhance lipophilicity and modulate electronic effects compared to the hydroxyl group in the target compound.
- Synthetic Routes : Copper-mediated cyanation (e.g., cupric cyanide in NMP, as in ) is a common method for nitrile introduction in such systems.
Comparative Data Table
Research Insights and Trends
- Synthetic Methodologies : Copper-mediated cyanation () and multicomponent reactions () are widely used for nitrile-containing heterocycles.
- Structure-Activity Relationships (SAR) :
- Unmet Needs: Limited data exist on the target compound’s biological activity, highlighting opportunities for pharmacological profiling.
Biological Activity
3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile (HTCC) is a heterocyclic compound belonging to the cinnoline family. Its unique structure, characterized by a hydroxyl group at the 3-position and a carbonitrile group at the 4-position, contributes to its diverse biological activities. This article explores the biological activity of HTCC, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name: this compound
- Molecular Formula: C9H9N3O
- Molecular Weight: 175.19 g/mol
Antimicrobial Activity
HTCC has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it exhibits inhibitory effects on bacteria such as Pseudomonas aeruginosa and Bacillus cereus. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of HTCC
Anticancer Properties
HTCC is under investigation for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation.
Case Study:
A study conducted on human cancer cell lines revealed that HTCC significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Table 2: Anticancer Activity of HTCC
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
| HeLa (Cervical Cancer) | 30 | Caspase activation |
| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |
The biological activity of HTCC is attributed to its structural features. The hydroxyl and carbonitrile groups are crucial for interacting with cellular targets such as enzymes and receptors. These interactions can lead to:
- Inhibition of Enzymatic Activity: HTCC may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis: The compound can trigger apoptotic pathways in cancer cells by modulating the expression of proteins involved in cell survival.
Future Directions
Research on HTCC is ongoing, with a focus on elucidating its precise mechanisms of action and exploring its potential as a therapeutic agent. Future studies may include:
- In Vivo Studies: To assess the efficacy and safety of HTCC in animal models.
- Combination Therapies: Investigating the synergistic effects of HTCC with existing antimicrobial or anticancer drugs.
- Structural Modifications: To enhance its biological activity and selectivity towards target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
